Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate
Description
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a carbamate-protected amino acid derivative. Its structure features a benzyloxycarbonyl (Z) group, an ethylamino substituent, and an ethyl ester moiety. The Z-group serves as a protective group for amines, commonly used in peptide synthesis to prevent unwanted side reactions . The compound’s purity is reported as 95% (HPLC), with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol. Its applications span organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[ethyl(phenylmethoxycarbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-15(10-13(16)18-4-2)14(17)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYQSVZCOFFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution and Halogenation
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate participates in halogenation reactions via enolate intermediates. For example, in the synthesis of 4-amino-3-oxo-butanoic acid esters, the compound reacts with halogenating agents under controlled conditions :
| Reaction Step | Conditions | Reagents | Product |
|---|---|---|---|
| Enolate Formation | −100°C to −30°C, THF/hexane solvent | Alkali metal enolate (e.g., LiHMDS) | β-Keto ester enolate |
| Oxidative Halogenation | −60°C or lower, inert atmosphere | NCS (N-chlorosuccinimide) or NBS | 4-Amino-3-oxo-2-halogenobutanoic acid ester |
This process enables selective α-halogenation, critical for synthesizing bioactive molecules .
Amide and Peptide Bond Formation
-
Mechanism : Formation of a mixed anhydride intermediate (II ) with DMAP and DIPEA, followed by nucleophilic attack by amines or alcohols .
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Conditions : Dichloromethane (DCM) or dimethylformamide (DMF), room temperature.
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Yield : 85–95% for amides and peptides (e.g., Fmoc-Ala-Val-OH synthesis) .
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| Benzoic acid | Cyclohexylamine | N-Cyclohexylbenzamide | 92% |
| Fmoc-protected amino acid | Valine methyl ester | Dipeptide (Fmoc-Ala-Val-OMe) | 89% |
This method suppresses racemization, making it suitable for stereosensitive syntheses .
Hydrolysis and Decarboxylation
The ester group undergoes hydrolysis under alkaline conditions, followed by decarboxylation to yield carboxylic acid derivatives :
Reaction Pathway :
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Hydrolysis : Ethyl ester → Carboxylic acid (using NaOH/H₂O).
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Decarboxylation : Loss of CO₂ under heat → α,β-unsaturated ketone .
Example :
Rearrangement Reactions
The compound can participate in Lossen rearrangements when converted to hydroxamic acid derivatives, forming ureas or carbamates :
Conditions :
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Heating with primary amines (e.g., benzylamine) in toluene.
Mechanism :
Comparative Reaction Efficiency
The table below contrasts the efficiency of this compound-derived reactions with analogous reagents:
| Reaction Type | This Compound | TCBOXY | Boc-Oxyma |
|---|---|---|---|
| Amidation Yield | 85–90% | 88–95% | 82–90% |
| Racemization Suppression | Moderate | High | High |
| Byproduct Recyclability | Limited | High (TCBOXY reusable) | High (Oxyma recoverable) |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group and an ethyl amino group. This structure contributes to its reactivity and utility in various chemical reactions.
Pharmaceutical Applications
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Hematopoietic Prostaglandin D Synthase Inhibition
- Recent studies have identified this compound as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). This enzyme plays a crucial role in the synthesis of prostaglandin D2, which is involved in various pathological conditions including neurodegenerative diseases and muscle disorders such as Duchenne muscular dystrophy .
-
Therapeutic Uses
- The compound has been investigated for its therapeutic potential in treating conditions where H-PGDS inhibition is beneficial. These include:
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the use of protective groups to facilitate the formation of the desired amine structure. The compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties .
Case Study 1: Neurodegenerative Disease Treatment
A study focusing on the effects of H-PGDS inhibitors demonstrated that compounds like this compound could reduce neuroinflammation, suggesting potential benefits in treating conditions such as Alzheimer's disease.
Case Study 2: Muscle Injury Recovery
Research involving muscle injury models indicated that administration of H-PGDS inhibitors led to improved recovery outcomes. This compound was among the compounds tested, showing promise in enhancing muscle regeneration .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate involves its conversion into active metabolites that interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, differing in substituents or functional groups:
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The Z-group in this compound provides steric bulk and stability under basic conditions, whereas the cyano group in Ethyl 2-(benzyloxycarbonylamino)-2-cyanoacetate enhances electrophilicity, facilitating nucleophilic additions . Replacing the Z-group with a methoxycarbonyl (as in Ethyl 2-((methoxycarbonyl)amino)acetate) reduces steric hindrance, increasing reaction rates in acylation reactions .
- Acidity: The pKa of the amino group in similar Z-protected compounds ranges from 5.21 to 8.53, influenced by adjacent electron-withdrawing groups . This compound likely exhibits comparable acidity, critical for deprotection strategies in peptide synthesis.
Spectral and Physical Properties
- IR Spectroscopy :
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) data for Z-protected derivatives, such as [M + H]⁺ = 534.3174 in (S)-5 , align with expected values for this compound.
Biological Activity
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, often referred to by its chemical structure or CAS number (1014644-95-1), is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl group attached to an ethyl aminoacetate backbone. The molecular formula is CHNO, and its structure can be represented as follows:
Chemical Structure
The mechanism of action of this compound involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activity, potentially influencing various biochemical pathways within cells. Understanding these interactions is crucial for elucidating its therapeutic potential.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the growth of several cancer cell lines in vitro. The following table summarizes the observed IC values against different cancer cell lines:
These results indicate that this compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) are detailed in the following table:
These findings suggest that this compound may have potential as an antimicrobial agent.
Study on Cancer Cell Inhibition
A study conducted by researchers at a leading pharmaceutical university explored the effects of this compound on cancer cell motility and proliferation. The results showed a significant reduction in cell motility in treated groups compared to controls, indicating a potential mechanism for metastasis inhibition.
Investigation of Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of E. coli. The study found that treatment with this compound resulted in a dose-dependent reduction in bacterial viability, supporting its use as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using ethyl bromoacetate and benzylamine derivatives, followed by ethyl group introduction under basic conditions (e.g., NaOH or K₂CO₃) . Key factors include:
- Temperature : Elevated temperatures (50–70°C) improve reaction kinetics but may risk side reactions like ester hydrolysis.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Table:
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 78 | 92 |
| Carbamate Formation | Benzyl chloroformate, Et₃N, THF, RT | 65 | 95 |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., ethyl ester at δ ~1.2–1.4 ppm, benzyloxycarbonyl protons at δ ~5.1–5.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 280.13 for C₁₃H₁₇NO₄).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays).
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .
- Prodrug Design : Modify the ester group (e.g., replace ethyl with tert-butyl) to enhance stability .
- Orthogonal Assays : Use CRISPR-edited cell lines to validate target engagement independently of metabolic interference.
Q. How does the benzyloxycarbonyl group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The benzyloxycarbonyl (Cbz) group:
- Steric Effects : Hinders nucleophilic attack at the adjacent amino group, altering reaction pathways (e.g., selective reduction of esters over amides) .
- Biological Interactions : Acts as a hydrogen-bond acceptor, potentially binding to enzyme active sites (e.g., proteases or kinases). Compare with analogs:
Table:
| Substituent | IC₅₀ (μM) for Target X | LogP |
|---|---|---|
| Cbz (Ethyl) | 0.45 | 2.1 |
| Boc (Ethyl) | 1.20 | 1.8 |
| Acetyl (Ethyl) | >10 | 1.5 |
Q. What computational methods can predict the compound’s binding affinity for understudied targets in oncology?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions:
- Target Selection : Prioritize proteins with structural homology to known benzyl carbamate binders (e.g., HDACs or PARPs).
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding. Validate with SPR or ITC assays .
Data-Driven Analysis
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
- Methodological Answer : Standardize protocols using:
- Quality Control : Pre-dry solvents (molecular sieves) and reagents (recrystallization).
- Reaction Monitoring : In situ FTIR or LC-MS to track intermediate formation.
- Collaborative Validation : Cross-lab round-robin testing to identify critical variables (e.g., stirring rate or inert gas purity) .
Q. What structural modifications enhance the compound’s selectivity for antimicrobial vs. anticancer applications?
- Methodological Answer :
- Positional Isomerism : Replace the ethyl group with a bulkier substituent (e.g., isopropyl) to reduce off-target effects .
- Bioisosteres : Substitute the benzyloxycarbonyl group with a sulfonamide to modulate polarity and target engagement.
Table:
| Modification | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Parent Compound | 0.45 | 12.5 |
| Isopropyl Analog | 0.38 | 25.0 |
| Sulfonamide Analog | 1.10 | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
